molecular formula C10H8N4O2 B6242534 ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1356016-26-6

ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B6242534
CAS No.: 1356016-26-6
M. Wt: 216.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile derivative under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has an amino group instead of a cyano group, which can significantly alter its reactivity and biological activity.

    Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: The presence of a methyl group can influence the compound’s steric and electronic properties, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its cyano group, which provides distinct reactivity and potential for further functionalization compared to its analogs.

Properties

CAS No.

1356016-26-6

Molecular Formula

C10H8N4O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.